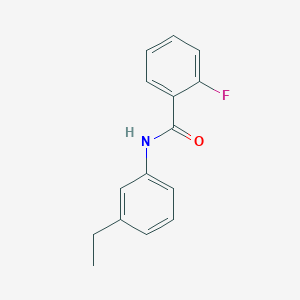

N-(3-ethylphenyl)-2-fluorobenzamide

Description

N-(3-Ethylphenyl)-2-fluorobenzamide is a benzamide derivative featuring a 2-fluorobenzoyl group linked to a 3-ethylphenylamine moiety. These analogs, such as N-(2,3-difluorophenyl)-2-fluorobenzamide (Fo23) and N-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24), are well-studied in terms of synthesis, crystal packing, and intermolecular interactions . The ethyl group in the 3-position of the phenyl ring may influence solubility, lipophilicity, and steric effects compared to halogen-substituted derivatives, though direct comparative data are absent in the evidence.

Properties

IUPAC Name |

N-(3-ethylphenyl)-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO/c1-2-11-6-5-7-12(10-11)17-15(18)13-8-3-4-9-14(13)16/h3-10H,2H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEIBXZVUORYFAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethylphenyl)-2-fluorobenzamide typically involves the reaction of 3-ethyl aniline with 2-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Step 1: Dissolve 3-ethyl aniline in an appropriate solvent, such as dichloromethane.

Step 2: Add triethylamine to the solution to act as a base.

Step 3: Slowly add 2-fluorobenzoyl chloride to the reaction mixture while maintaining a low temperature to control the reaction rate.

Step 4: Stir the reaction mixture for several hours until the reaction is complete.

Step 5: Purify the product by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions: N-(3-ethylphenyl)-2-fluorobenzamide can undergo various chemical reactions, including:

Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The amide group can be reduced to form an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products:

Oxidation: Formation of N-(3-ethylphenyl)-2-fluorobenzoic acid.

Reduction: Formation of N-(3-ethylphenyl)-2-fluoroaniline.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(3-ethylphenyl)-2-fluorobenzamide is used as a building block in organic synthesis

Biology: In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of benzamides. It may serve as a model compound for investigating the interactions of fluorinated organic molecules with biological systems.

Medicine: this compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its structure can be modified to enhance its pharmacological properties, such as binding affinity and selectivity for specific biological targets.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as increased thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-2-fluorobenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The molecular pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Fluorinated benzamides in the evidence primarily differ in the position and number of fluorine atoms on the phenyl ring. Key analogs include:

*Hypothetical comparison based on substituent chemistry.

- Planarity and Torsional Angles : Fo23 and Fo24 exhibit near-planar aromatic rings (interplanar angles <1°) but torsional angles of ~23° between the amide group and aromatic planes due to intramolecular N–H···F interactions . Ethyl-substituted analogs may exhibit greater torsional strain due to steric bulk.

- Hydrogen Bonding : Fluorinated analogs form 1D chains via N–H···O amide interactions and R₂²(12) synthons involving C–H···F contacts . Ethyl groups could disrupt these interactions, reducing crystallinity.

Physicochemical Properties

- Melting Points : Fluorinated benzamides typically exhibit higher melting points (e.g., Fo23: ~200–220°C) due to strong intermolecular interactions. Ethyl-substituted analogs may have lower melting points due to reduced polarity.

- Solubility : Fluorine atoms enhance lipophilicity (logP ~2.5–3.0) but reduce aqueous solubility. Ethyl groups may further increase logP (~3.5–4.0), impacting bioavailability .

Data Tables

Table 1: Crystallographic Parameters of Fluorinated Benzamides

Table 2: Spectroscopic Data (19F NMR)

| Compound | δ (ppm) | Substituent Pattern |

|---|---|---|

| Fo23 | -114, -139, -147 | 2-F (benzamide), 2,3-diF (phenyl) |

| Fo24 | -114, -115, -118 | 2-F (benzamide), 2,4-diF (phenyl) |

| YAZBIN | -112, -120, -125 | 2,4-diF (benzamide) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.